molecular formula C27H23N B8454276 4-[2-(4-Methylphenyl)ethenyl]-N,N-diphenylaniline CAS No. 90884-10-9

4-[2-(4-Methylphenyl)ethenyl]-N,N-diphenylaniline

Cat. No.: B8454276
CAS No.: 90884-10-9
M. Wt: 361.5 g/mol
InChI Key: MYRCFWDMKWIGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Methylphenyl)ethenyl]-N,N-diphenylaniline is a useful research compound. Its molecular formula is C27H23N and its molecular weight is 361.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

90884-10-9

Molecular Formula

C27H23N

Molecular Weight

361.5 g/mol

IUPAC Name

4-[2-(4-methylphenyl)ethenyl]-N,N-diphenylaniline

InChI

InChI=1S/C27H23N/c1-22-12-14-23(15-13-22)16-17-24-18-20-27(21-19-24)28(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-21H,1H3

InChI Key

MYRCFWDMKWIGIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven dried Schlenk tube equipped with a magnetic stirring bar was charged with Pd2dba3 (2 mol %) and NaO-t-Bu (3.5 mmol). The tube was capped with a rubber septum, evacuated and then flushed with argon three times. P(isoBuNCH2CH2)3N (4 mol %), 4-aminostyrene (1 mmol), bromobenzene (314 mg, 2 mmol) and toluene (10 mL) were successively added via syringe. After the tube was heated at 60° C. for 3 h, all the starting material was converted in to the N,N-diphenylaminostyrene as judged by TLC. To this reaction mixture, 4-bromotoluene (205 mg, 1.2 mmol) was added and the temperature was raised to 110° C. After heating for another 16 h, the reaction mixture was cooled to room temperature. The reaction mixture was filtered through a celite pad to remove the solid impurities and the filtrate was concentrated in vacuo. The crude product was purified by column chromatography using 1% EtOAc/hexane as eluants to afford the coupled product (6), namely N,N-diphenyl-4-[2-(4-methylphenyl) ethenyl]benzenamine (312 mg, 86%) as a yellow solid (See Entry 1 of Table 3).
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
205 mg
Type
reactant
Reaction Step Three
Quantity
3.5 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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